molecular formula C18H26N2O2 B7928843 [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928843
M. Wt: 302.4 g/mol
InChI Key: IBRYHHGTBXDBBQ-UHFFFAOYSA-N
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Description

[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a cyclohexylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclopropylamine derivative, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the coupling of the cyclohexylamino group with the acetic acid moiety under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds or reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyclopropyl positions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Substituted benzyl or cyclopropyl derivatives

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structural features make it a valuable tool for investigating the binding affinities and specificities of various enzymes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Cyclopropylamino)-cyclohexylamino]-acetic acid
  • [4-(Benzylamino)-cyclohexylamino]-acetic acid
  • [4-(Cyclohexylamino)-cyclohexylamino]-acetic acid

Uniqueness

Compared to similar compounds, [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid stands out due to the presence of both benzyl and cyclopropyl groups

Properties

IUPAC Name

2-[[4-[benzyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(22)12-19-15-6-8-16(9-7-15)20(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17,19H,6-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYHHGTBXDBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(=O)O)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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